molecular formula C33H31NO6 B557882 Fmoc-4-methoxy-4-(gamma-carboxypropyloxy)-benzhydrylamine CAS No. 124504-64-9

Fmoc-4-methoxy-4-(gamma-carboxypropyloxy)-benzhydrylamine

Cat. No. B557882
M. Wt: 537.6 g/mol
InChI Key: ATSBBCSRXRUCQF-UHFFFAOYSA-N
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Description

“Fmoc-4-methoxy-4-(gamma-carboxypropyloxy)-benzhydrylamine” appears to be a complex organic compound. The “Fmoc” part refers to the fluorenylmethyloxycarbonyl protecting group, which is commonly used in peptide synthesis to protect the amino group1. The “4-methoxy-4-(gamma-carboxypropyloxy)-benzhydrylamine” part suggests the presence of a benzhydrylamine core structure with methoxy and carboxypropyloxy substituents.



Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the introduction of the Fmoc protecting group and the formation of the benzhydrylamine core structure. However, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis1.



Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a large aromatic system. Detailed structural analysis would require techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography.



Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the Fmoc protecting group and the other functional groups. For example, the Fmoc group could be removed under mildly acidic conditions, revealing a free amino group1.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Properties such as solubility, melting point, and boiling point would be influenced by factors such as the size of the molecule, the presence of polar functional groups, and the extent of the aromatic system.


Safety And Hazards

As with any chemical compound, handling “Fmoc-4-methoxy-4-(gamma-carboxypropyloxy)-benzhydrylamine” would require appropriate safety measures. However, without specific safety data, it’s difficult to provide detailed information on the potential hazards associated with this compound.


properties

IUPAC Name

4-[4-[(9H-fluoren-9-ylmethoxycarbonylamino)-(4-methoxyphenyl)methyl]phenoxy]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H31NO6/c1-38-24-16-12-22(13-17-24)32(23-14-18-25(19-15-23)39-20-6-11-31(35)36)34-33(37)40-21-30-28-9-4-2-7-26(28)27-8-3-5-10-29(27)30/h2-5,7-10,12-19,30,32H,6,11,20-21H2,1H3,(H,34,37)(H,35,36)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATSBBCSRXRUCQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C2=CC=C(C=C2)OCCCC(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H31NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

537.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-4-methoxy-4-(gamma-carboxypropyloxy)-benzhydrylamine

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